molecular formula C18H14Cl2Ti 10* B086585 Dichlorobis(indenyl)titanium(IV) CAS No. 12113-02-9

Dichlorobis(indenyl)titanium(IV)

Cat. No. B086585
CAS RN: 12113-02-9
M. Wt: 349.1 g/mol
InChI Key: ISKWZMPUHSDEID-UHFFFAOYSA-L
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Description

Dichlorobis(indenyl)titanium(IV) is an organometallic compound with the empirical formula C18H14Cl2Ti . It is often used in research and has applications in areas such as solar energy and water treatment .


Synthesis Analysis

The synthesis of Dichlorobis(indenyl)titanium(IV) typically involves the use of titanium (IV) chloride . The exact process can vary, but it generally involves reactions with butyl lithium or similar reagents .


Molecular Structure Analysis

The molecular weight of Dichlorobis(indenyl)titanium(IV) is 349.08 . Its structure includes two indenyl ligands and two chlorine atoms attached to a titanium atom .


Chemical Reactions Analysis

Dichlorobis(indenyl)titanium(IV) is often used as a catalyst in chemical reactions . Its exact role can depend on the specific reaction, but it generally helps to speed up the process.


Physical And Chemical Properties Analysis

Dichlorobis(indenyl)titanium(IV) is a solid at room temperature . It has a melting point of 190-200 °C . It is not soluble in water .

Scientific Research Applications

Organometallic Compounds

Dichlorobis(indenyl)titanium(IV) is an organometallic compound. Organometallic compounds are widely used in research and industrial applications for their unique reactivity. They play a crucial role in the development of new synthetic strategies .

Catalysts

This compound can serve as a catalyst in various chemical reactions. Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction .

Solar Energy Applications

Organometallic compounds like Dichlorobis(indenyl)titanium(IV) have been explored for their potential use in solar energy applications. They can be used in the fabrication of solar cells .

Water Treatment

There’s potential for Dichlorobis(indenyl)titanium(IV) to be used in water treatment processes. Certain organometallic compounds have been found to be effective in the removal of pollutants from water .

High-Temperature Polyimide Dielectric Materials

Dichlorobis(indenyl)titanium(IV) could potentially be used in the development of high-temperature polyimide dielectric materials. These materials are used in capacitors that operate at high temperatures, such as those used in electric vehicles, aerospace, and underground exploration .

Nanotechnology

Nanoparticles of Dichlorobis(indenyl)titanium(IV) may have unique properties that can be exploited in nanotechnology. This could include the development of new materials with enhanced properties .

Mechanism of Action

Safety and Hazards

Dichlorobis(indenyl)titanium(IV) is classified as a skin corrosive and serious eye damage substance . It should be handled with care, using appropriate personal protective equipment . In case of exposure, immediate medical attention is required .

Future Directions

Dichlorobis(indenyl)titanium(IV) is currently used in research and has potential applications in areas such as solar energy and water treatment . As our understanding of this compound grows, it may find new uses in other areas of science and technology.

properties

IUPAC Name

inden-7a-ide;titanium(4+);dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H7.2ClH.Ti/c2*1-2-5-9-7-3-6-8(9)4-1;;;/h2*1-7H;2*1H;/q2*-1;;;+4/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKWZMPUHSDEID-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[C-]2C=CC=C2C=C1.C1=C[C-]2C=CC=C2C=C1.[Cl-].[Cl-].[Ti+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2Ti
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70923691
Record name Titanium(4+) chloride 1H-inden-1-ide (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70923691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichlorodi-pi-indenyltitanium

CAS RN

12113-02-9
Record name Bisindenyltitanium dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12113-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Titanium, dichlorodi-pi-indenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012113029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Titanium(4+) chloride 1H-inden-1-ide (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70923691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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